1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene
CAS No.: 1365272-21-4
Cat. No.: VC0087425
Molecular Formula: C8H7BrFNO3
Molecular Weight: 264.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1365272-21-4 |
|---|---|
| Molecular Formula | C8H7BrFNO3 |
| Molecular Weight | 264.05 |
| IUPAC Name | 1-bromo-2-ethoxy-5-fluoro-3-nitrobenzene |
| Standard InChI | InChI=1S/C8H7BrFNO3/c1-2-14-8-6(9)3-5(10)4-7(8)11(12)13/h3-4H,2H2,1H3 |
| Standard InChI Key | NLZIUJOZYZKDDV-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1Br)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
The IUPAC name 1-bromo-2-ethoxy-5-fluoro-3-nitrobenzene defines the substituent positions on the benzene ring:
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Bromine at position 1
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Ethoxy group (-OCHCH) at position 2
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Fluorine at position 5
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Nitro group (-NO) at position 3.
The SMILES notation CCOC1=C(C(=C(C=C1Br)F)[N+](=O)[O-])F confirms the planar aromatic system and substituent orientation. The ethoxy group introduces steric bulk, while the nitro and halogens enhance electrophilic substitution selectivity.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 264.05 g/mol | |
| XLogP3-AA (Partitioning) | ~2.8 (estimated) | – |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 | – |
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols for 1-bromo-2-ethoxy-5-fluoro-3-nitrobenzene are proprietary, its synthesis likely involves sequential electrophilic aromatic substitutions (EAS):
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Ethoxylation: Introduction of the ethoxy group via nucleophilic substitution or Ullmann coupling.
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Nitration: Treatment with nitric acid (HNO) and sulfuric acid (HSO) at controlled temperatures.
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Halogenation: Bromination using Br/FeBr or N-bromosuccinimide (NBS), followed by fluorination with HF or DAST.
Reaction optimization must address competing substituent effects. The nitro group’s meta-directing nature and bromine’s ortho/para-directing tendencies necessitate precise temperature and catalyst control.
Purification and Characterization
Post-synthesis purification typically involves column chromatography or recrystallization. Analytical confirmation employs:
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High-Resolution Mass Spectrometry (HRMS) for molecular weight verification.
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Nuclear Magnetic Resonance (NMR):
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NMR reveals ethoxy protons (~1.3 ppm for CH, ~4.0 ppm for OCH).
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NMR detects fluorine environments near -110 ppm.
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Physicochemical Properties
Thermal and Solubility Profiles
The compound is stored as a light-sensitive solid or liquid under inert gas (N/Ar) at <15°C. Key properties include:
Table 2: Physical and Chemical Data
| Property | Value | Source |
|---|---|---|
| Physical State (20°C) | White to brown powder or liquid | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Flash Point | 111°C | |
| Solubility | Low in HO; soluble in DCM, DMF |
The nitro group’s polarity enhances solubility in polar aprotic solvents, while bromine contributes to halogen bonding interactions.
Reactivity and Functional Transformations
Electrophilic and Nucleophilic Pathways
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Nitro Reduction: Catalytic hydrogenation (H/Pd-C) converts -NO to -NH, yielding aminobenzene derivatives.
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Ethoxy Hydrolysis: Acidic or basic conditions cleave the ether to a hydroxyl group, forming 1-bromo-5-fluoro-3-nitrobenzene-2-ol.
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Bromine Displacement: Suzuki-Miyaura coupling replaces Br with aryl/heteroaryl groups under palladium catalysis.
Stability and Degradation
The compound is air-sensitive, with decomposition risks under prolonged light exposure or elevated temperatures. Hydrolytic stability depends on pH, with rapid degradation in strong acids/bases.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s scaffold is a precursor to:
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Antibiotics: Fluorinated quinolone analogs.
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Kinase Inhibitors: Nitro-aromatics for targeted cancer therapies.
Agrochemical Development
Structural analogs act as herbicides and pesticides, leveraging fluorine’s metabolic resistance and bromine’s bioactivity.
| Hazard Statement | Code | Precautions |
|---|---|---|
| Harmful if swallowed | H302 | Use PPE; avoid ingestion |
| Skin irritation | H315 | Wear nitrile gloves |
| Eye irritation | H319 | Safety goggles required |
| Respiratory irritation | H335 | Use fume hoods |
Emergency Measures
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Spills: Absorb with inert material (vermiculite) and dispose as hazardous waste.
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Exposure: Flush eyes/skin with water; seek medical attention for inhalation.
Comparison with Structural Analogs
Substituent Position Effects
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